molecular formula C25H28N2O4S2 B12138303 4-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

4-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12138303
M. Wt: 484.6 g/mol
InChI Key: FSYLTPPHNFQFET-XLNRJJMWSA-N
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Description

4-Hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound known for its unique structural properties This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and an octyloxy substituent

Preparation Methods

The synthesis of 4-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves several steps:

    Formation of the Thiazolidinone Ring: This step typically involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone derivative and 4-(octyloxy)benzaldehyde in the presence of a base.

    Hydroxybenzamide Formation: The final step involves the reaction of the intermediate with 4-hydroxybenzoyl chloride to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-Hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, or dichloromethane. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in biological assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Interactions: It can interact with proteins, altering their conformation and function, which can lead to various biological effects.

The pathways involved in these mechanisms are often studied using computational modeling and experimental assays.

Comparison with Similar Compounds

Similar compounds to 4-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide include:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C25H28N2O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

4-hydroxy-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C25H28N2O4S2/c1-2-3-4-5-6-7-16-31-21-14-8-18(9-15-21)17-22-24(30)27(25(32)33-22)26-23(29)19-10-12-20(28)13-11-19/h8-15,17,28H,2-7,16H2,1H3,(H,26,29)/b22-17-

InChI Key

FSYLTPPHNFQFET-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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